molecular formula C20H32O6 B8101170 D17-6Kpgf1A

D17-6Kpgf1A

Cat. No.: B8101170
M. Wt: 368.5 g/mol
InChI Key: HFKNJQYMAGMXTR-LHGKOEPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D17-6Kpgf1A, also known as 6-keto Prostaglandin F1α, is a naturally occurring prostaglandin synthesized from arachidonic acid. It is a potent vasodilator and has various biological effects. This compound is the inactive, non-enzymatic hydrolysis product of prostacyclin (PGI2) and serves as a useful marker of PGI2 biosynthesis in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D17-6Kpgf1A involves the conversion of prostacyclin (PGI2) to its hydrolysis product. This process can be carried out under non-enzymatic conditions, typically involving the use of solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS) at specific pH levels .

Industrial Production Methods

Industrial production of this compound is generally carried out through the extraction and purification of prostacyclin from biological sources, followed by its hydrolysis to form the desired compound. The process involves several steps, including extraction, purification, and hydrolysis under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

D17-6Kpgf1A undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of specific functional groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups .

Scientific Research Applications

D17-6Kpgf1A has a wide range of applications in scientific research, including:

Mechanism of Action

D17-6Kpgf1A exerts its effects through its interaction with specific molecular targets and pathways. It is involved in the regulation of vasodilation and platelet aggregation by acting on prostacyclin receptors. The compound’s mechanism of action includes the activation of signaling pathways that lead to the relaxation of vascular smooth muscle cells and inhibition of platelet aggregation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D17-6Kpgf1A is unique due to its specific role as a marker for prostacyclin biosynthesis and its potent vasodilatory effects. Unlike other prostaglandins, it is the inactive hydrolysis product of prostacyclin, making it a valuable tool for studying prostacyclin metabolism and function .

Properties

IUPAC Name

7-[(1R,2S,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]cyclopentyl]-6-oxoheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h3-4,10-11,14,16-19,21,23-24H,2,5-9,12-13H2,1H3,(H,25,26)/b4-3-,11-10+/t14-,16-,17+,18+,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKNJQYMAGMXTR-LHGKOEPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/[C@@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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